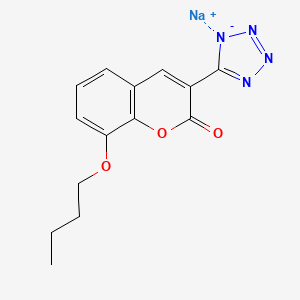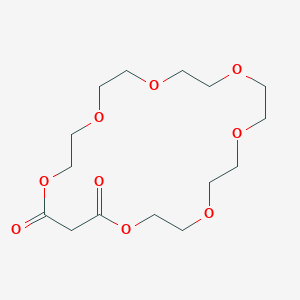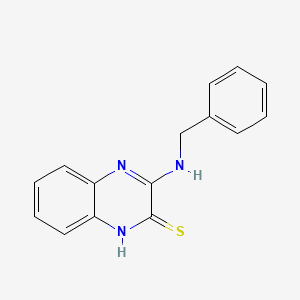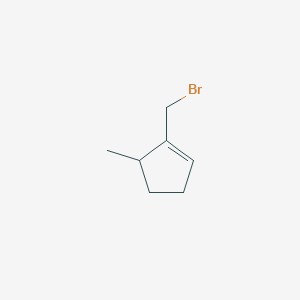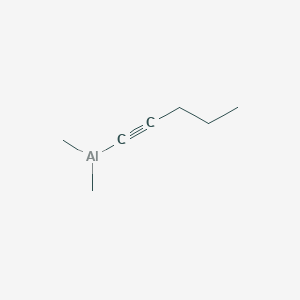
Dimethyl(pent-1-yn-1-yl)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(pent-1-yn-1-yl)alumane is an organoaluminum compound characterized by the presence of a carbon-carbon triple bond (alkyne) and an aluminum atom bonded to two methyl groups and a pent-1-yn-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl(pent-1-yn-1-yl)alumane can be synthesized through various methods. One common approach involves the reaction of trimethylaluminum with a terminal alkyne, such as pent-1-yne, under controlled conditions. The reaction typically proceeds via the following steps:
Formation of the Alkyne Complex: The terminal alkyne reacts with trimethylaluminum to form an intermediate complex.
Substitution Reaction: The intermediate complex undergoes a substitution reaction, where one of the methyl groups is replaced by the pent-1-yn-1-yl group.
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction temperature and solvent choice can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(pent-1-yn-1-yl)alumane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent in organic synthesis.
Substitution: The alkyne group can undergo substitution reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophiles like halogens (e.g., bromine, chlorine) or organohalides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of substituted alkyne derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl(pent-1-yn-1-yl)alumane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, including polymerization and hydrogenation.
Material Science: It is employed in the preparation of advanced materials, such as aluminum-containing polymers and nanomaterials.
Medicinal Chemistry: Research is ongoing to explore its potential in the synthesis of pharmaceutical intermediates and active compounds.
Wirkmechanismus
The mechanism by which Dimethyl(pent-1-yn-1-yl)alumane exerts its effects involves several key steps:
Coordination: The aluminum atom coordinates with the alkyne group, forming a stable complex.
Activation: The coordinated alkyne is activated, making it more reactive towards nucleophiles or electrophiles.
Reaction Pathways: Depending on the reaction conditions, the activated alkyne can undergo various transformations, such as addition, substitution, or cyclization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylaluminum: A simpler organoaluminum compound with three methyl groups.
Diethyl(pent-1-yn-1-yl)alumane: Similar structure but with ethyl groups instead of methyl groups.
Dimethyl(phenylethynyl)alumane: Contains a phenylethynyl group instead of a pent-1-yn-1-yl group.
Uniqueness
Dimethyl(pent-1-yn-1-yl)alumane is unique due to the presence of the pent-1-yn-1-yl group, which imparts distinct reactivity and properties compared to other organoaluminum compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
77102-19-3 |
|---|---|
Molekularformel |
C7H13Al |
Molekulargewicht |
124.16 g/mol |
IUPAC-Name |
dimethyl(pent-1-ynyl)alumane |
InChI |
InChI=1S/C5H7.2CH3.Al/c1-3-5-4-2;;;/h3,5H2,1H3;2*1H3; |
InChI-Schlüssel |
TZHIJSSJDNNMHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC#C[Al](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14436564.png)
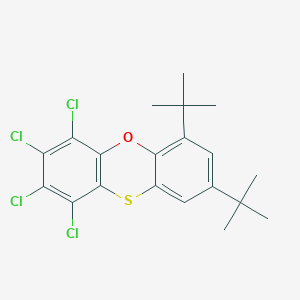
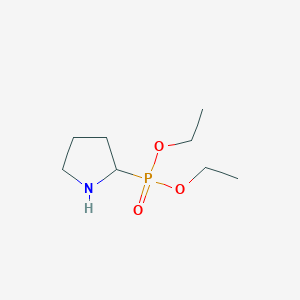

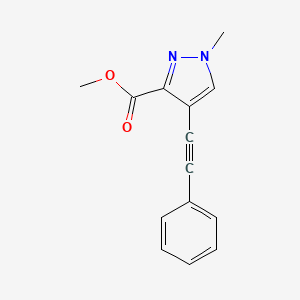
![2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene](/img/structure/B14436593.png)
![2-[4-(trifluoromethyl)phenyl]-1H-perimidine](/img/structure/B14436600.png)
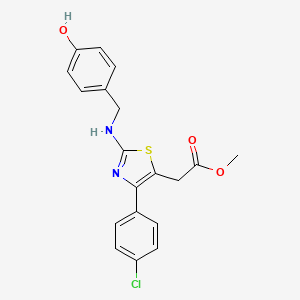

![(NE)-N-[(1Z)-1-(3,4-dimethylphenyl)-1-hydroxyiminododecan-2-ylidene]hydroxylamine](/img/structure/B14436622.png)
